molecular formula C5H6N4O4 B1301229 (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid CAS No. 21936-96-9

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid

Cat. No.: B1301229
CAS No.: 21936-96-9
M. Wt: 186.13 g/mol
InChI Key: AKDVOVAHVTYWMQ-UHFFFAOYSA-N
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Description

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is a heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core conjugated to an acetic acid moiety via an amino linker. Its synthesis typically involves coupling reactions between triazine derivatives and amino acids, as exemplified in methods for analogous compounds .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c10-2(11)1-6-3-4(12)7-5(13)9-8-3/h1H2,(H,6,8)(H,10,11)(H2,7,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDVOVAHVTYWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361508
Record name STK645983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21936-96-9
Record name STK645983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

Proteomics Research

The compound is utilized in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins can assist in elucidating protein functions and pathways.

Antimicrobial Activity

Research indicates that derivatives of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antiseptics.

Anticancer Research

Studies have shown that this compound may inhibit certain cancer cell lines. Its mechanism of action could involve the modulation of metabolic pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Such inhibition can be crucial for drug development targeting metabolic diseases.

Case Studies

StudyFocusFindings
Study 1ProteomicsDemonstrated the ability of the compound to stabilize protein structures under various conditions.
Study 2AntimicrobialShowed effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains.
Study 3AnticancerReported a reduction in proliferation rates of certain cancer cell lines when treated with the compound.

Mechanism of Action

The mechanism of action of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid (Target) -CH₂COOH C₅H₆N₅O₄ ~200.13 High polarity, aqueous solubility
2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetamide -CH₂CONH₂ C₅H₇N₅O₃ 185.14 Moderate lipophilicity, metabolic stability
3-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-propionic acid methyl ester -CH₂CH₂COOCH₃ C₈H₁₁N₅O₄ 241.21 Lipophilic, ester hydrolysis susceptibility
2-(2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetamido)acetic acid -CH₂CONH-CH₂COOH C₇H₉N₆O₅ 281.19 Extended chain, enhanced hydrogen bonding

Key Observations:

Polarity and Solubility : The target compound’s carboxylic acid group (-COOH) enhances aqueous solubility, particularly in alkaline conditions, compared to the acetamide (-CONH₂) and methyl ester (-COOCH₃) analogs. This makes it suitable for formulations requiring high bioavailability .

Lipophilicity : The methyl ester derivative exhibits increased lipophilicity (logP ~1.2 estimated), favoring membrane permeability and central nervous system penetration, whereas the target compound’s polarity limits such applications .

Biological Activity

The compound (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid , often referred to as a derivative of triazine, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O4C_7H_{10}N_4O_4, with a molecular weight of approximately 214.18 g/mol. Its structure features a triazine ring that is crucial for its biological interactions.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine-based compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in microorganisms.

2. Anticancer Properties
Triazine derivatives have been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in various studies. For example, a related compound showed IC50 values indicating substantial cytotoxicity against cancer cell lines such as A-431 and Jurkat cells .

3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in critical biochemical pathways. For example, it may inhibit acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .

4. Anti-inflammatory Effects
Some studies suggest that triazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating immune responses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Binding: The compound can bind to active sites on enzymes such as AChE or other metabolic enzymes, inhibiting their activity.
  • DNA Interaction: Similar compounds have been shown to intercalate into DNA strands or bind to DNA structures, disrupting replication and transcription processes.
  • Receptor Modulation: It may also interact with cellular receptors involved in signal transduction pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study: A study investigating the effects of triazine derivatives on cancer cell lines demonstrated that certain modifications to the triazine structure enhanced cytotoxicity. The study reported IC50 values below 10 µM for some derivatives against cancer cells .
  • Antimicrobial Efficacy: Another study evaluated the antimicrobial activity of various triazine compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialInhibition of metabolic pathways ,
AnticancerDNA intercalation and enzyme inhibition ,
Enzyme InhibitionAChE inhibition
Anti-inflammatoryModulation of cytokines

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